3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the introduction of the iodo, methyl, and trifluoromethyl substituents. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Notably, the Amini et al. study (reference ) synthesized related compounds with similar imidazole-containing structures, which may provide insights into the synthetic pathway for our target compound.
Scientific Research Applications
Synthesis and Applications in Cancer Research
- 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is utilized in the synthesis of antitumor agents such as nilotinib. Nilotinib, synthesized from various compounds including 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)phenylamine, demonstrates significant yield and potential for treating cancers (Wang Cong-zhan, 2009).
Anti-Fibrosis and Anti-Metastatic Effects
- This compound is part of the synthesis of IN-1130, a novel ALK5 inhibitor showing promise in suppressing renal and hepatic fibrosis. It also exerts anti-metastatic effects on breast cancer in animal models, indicating its potential as an oral anti-fibrotic drug (Y. W. Kim et al., 2008).
Synthesis in Anti-Inflammatory Drugs
- The compound contributes to the synthesis of various anti-inflammatory drugs. For instance, indolyl azetidinones synthesized using similar chemical structures have shown notable anti-inflammatory activities, comparable to non-steroidal anti-inflammatory drugs (NSAIDS) (R. Kalsi et al., 1990).
Role in Cardiac Electrophysiological Activity
- N-substituted imidazolylbenzamides, derived from similar chemical structures, have been studied for their cardiac electrophysiological activity. These compounds, including 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide, have potential as class III electrophysiological agents in cardiac applications (T. K. Morgan et al., 1990).
Synthesis of Polyimides with Industrial Applications
- The compound is also used in the synthesis of novel triaryl imidazole-containing diamine, leading to the creation of new aromatic polyimides. These polyimides have applications in various industries due to their solubility in polar organic solvents and thermal stability (Z. Rafiee & M. Rasekh, 2017).
Utilization in Antimicrobial and Anticonvulsant Agents
- The chemical structure of 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide is incorporated in the synthesis of various antimicrobial and anticonvulsant agents, demonstrating its versatility in medicinal chemistry (Snehal Patel et al., 2009).
Future Directions
properties
IUPAC Name |
3-iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3IN3O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,1-2H3,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDHGZLDAZNYLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590823 | |
Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
CAS RN |
926922-18-1 | |
Record name | 3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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